molecular formula C13H19N3O2 B1420365 Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate CAS No. 1155085-67-8

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

Cat. No. B1420365
M. Wt: 249.31 g/mol
InChI Key: HDDUMTMZXLLPGN-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate” is a chemical compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 g/mol . The IUPAC name of this compound is methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate” includes a piperazine ring attached to an acetate group and a phenyl ring . The compound has a total of 18 heavy atoms .


Physical And Chemical Properties Analysis

“Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate” has a topological polar surface area of 58.8 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate and its derivatives exhibit a wide array of chemical properties and synthesis methods. For instance, the synthesis of piperazine/morpholine moiety-containing dihydropyrimidinone derivatives offers a simple and efficient method with good yield, shedding light on the compound's versatility in chemical synthesis (Bhat et al., 2018). Additionally, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine points towards the compound's potential in creating compounds with significant pharmacological effects, such as antidepressant and antianxiety activities (Kumar et al., 2017).

Biological and Antimicrobial Activities

The compound and its derivatives have been explored for various biological activities. A study highlighted the synthesis of novel carbazole derivatives containing piperazine moiety, revealing significant antibacterial, antifungal, and anticancer activities, particularly against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014). Additionally, a newly synthesized piperazine derivative containing a 1,2,4 –triazole ring demonstrated antimicrobial activity against pathogenic bacteria and fungi, indicating the compound's potential in addressing microbial resistance (Nazar et al., 2005).

Luminescent Properties

The luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides have been a subject of research, revealing interesting insights into the fluorescence quantum yields and the quenching mechanism by the PET process (Gan et al., 2003). This research suggests potential applications in fields such as fluorescence spectroscopy and material sciences.

Structural and Physical Properties

The structure and physical properties of compounds containing Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate have been explored in various studies. For example, the discovery of an aqueous-soluble ACAT-1 inhibitor, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), highlights the compound's potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDUMTMZXLLPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

CAS RN

1155085-67-8
Record name methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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